

MMRi64 as a Selective MTHFD2 Inhibitor: A Technical Guide

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Compound of Interest		
Compound Name:	MMRi64	
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Disclaimer: Information regarding a specific MTHFD2 inhibitor designated "MMRi64" is not publicly available in the reviewed scientific literature. This guide will therefore utilize the well-characterized, potent, and selective MTHFD2 inhibitor, DS18561882, as a representative molecule to illustrate the principles and methodologies relevant to the study of selective MTHFD2 inhibitors. All data and protocols presented herein are based on published information for DS18561882 and other similar MTHFD2 inhibitors.

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. It is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step in the de novo synthesis of purines and thymidylate. MTHFD2 is highly expressed in embryonic tissues and a wide range of cancers, while its expression is low or absent in most healthy adult tissues. This differential expression makes MTHFD2 an attractive therapeutic target for the development of novel anticancer agents. Selective inhibition of MTHFD2 is hypothesized to disrupt nucleotide synthesis and induce replication stress, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells, with minimal effects on normal tissues. [1][2][3]

This technical guide provides an in-depth overview of the preclinical data and experimental methodologies associated with a selective MTHFD2 inhibitor, using DS18561882 as a primary



example.

Data Presentation

The following tables summarize the quantitative data for the selective MTHFD2 inhibitor DS18561882, demonstrating its potency, selectivity, and cellular activity.

Table 1: In Vitro Enzymatic Inhibition

Compound	Target	IC50 (μM)	Selectivity (MTHFD1/MTH FD2)	Reference
DS18561882	MTHFD2	0.0063	~90-fold	[4][5]
MTHFD1	0.57	[4][5]		
DS44960156	MTHFD2	1.6	>18.75-fold	[6]
MTHFD1	>30	[6]		

Table 2: Cell-Based Activity

Compound	Cell Line	Assay	GI50 (nM)	Reference
DS18561882	MDA-MB-231 (Breast Cancer)	Cell Viability	140	[1][7]

Table 3: In Vivo Efficacy of DS18561882

Animal Model	Cell Line	Dose	Effect	Reference
Mouse Xenograft	MDA-MB-231 (Breast Cancer)	300 mg/kg, twice daily (oral)	67% Tumor Growth Inhibition (TGI)	[1][2]

Experimental Protocols



This section provides detailed methodologies for key experiments used in the characterization of selective MTHFD2 inhibitors.

MTHFD2 Enzymatic Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the dehydrogenase activity of recombinant MTHFD2.

- Materials:
 - Recombinant human MTHFD2 enzyme
 - Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT[5]
 - Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)[5]
 - Cofactor: NAD+[5]
 - Test compound (e.g., DS18561882) dissolved in DMSO
 - 96-well or 384-well plates
 - Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
- Procedure:
 - Prepare serial dilutions of the test compound in DMSO.
 - In a reaction plate, prepare a reaction mixture containing assay buffer, MTHFD2 enzyme,
 and NAD+.[5]
 - Add the test compound or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time at room temperature.[5]
 - Initiate the enzymatic reaction by adding the substrate, CH2-THF.[5]
 - Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.[5]



- Calculate the initial reaction velocity for each concentration of the test compound.
- Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a test compound on the proliferation and viability of cancer cells.

- Materials:
 - Human cancer cell line (e.g., MDA-MB-231)
 - Complete cell culture medium
 - Test compound (e.g., DS18561882) dissolved in DMSO
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[6]
 - 96-well plates
 - Microplate reader capable of measuring absorbance at 570 nm
- Procedure:
 - Seed cells in a 96-well plate at a density that avoids confluency by the end of the experiment and allow them to adhere overnight.[6]
 - Prepare serial dilutions of the test compound in complete cell culture medium.
 - Treat the cells with the test compound or vehicle control (medium with the same percentage of DMSO) and incubate for a desired duration (e.g., 72 hours).[5]
 - Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]



- During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
- Measure the absorbance at 570 nm using a microplate reader.[5]
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (half-maximal growth inhibition) value.

Western Blot Analysis for MTHFD2 Expression

This protocol is for assessing the protein levels of MTHFD2 in cancer cells.

- Materials:
 - Cancer cell lysates
 - RIPA buffer with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels and running buffer
 - PVDF or nitrocellulose membrane
 - Transfer buffer
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibody against MTHFD2 (e.g., Proteintech 12270-1-AP, Santa Cruz Biotechnology sc-74985)[8][9]
 - Primary antibody against a loading control (e.g., GAPDH or β-actin)
 - HRP-conjugated secondary antibody
 - Enhanced chemiluminescence (ECL) substrate

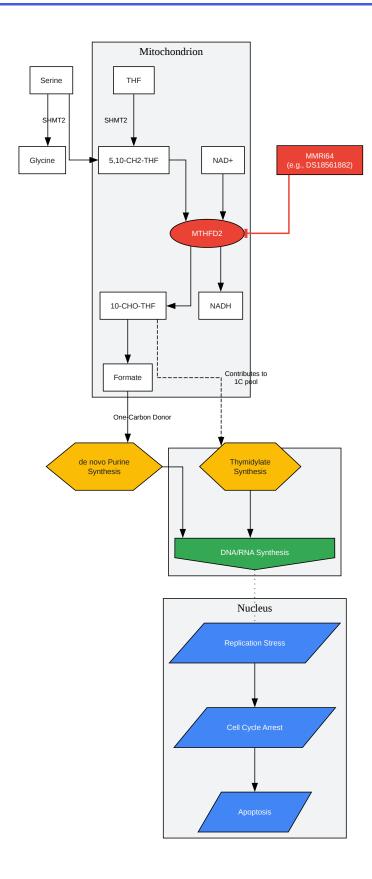


Procedure:

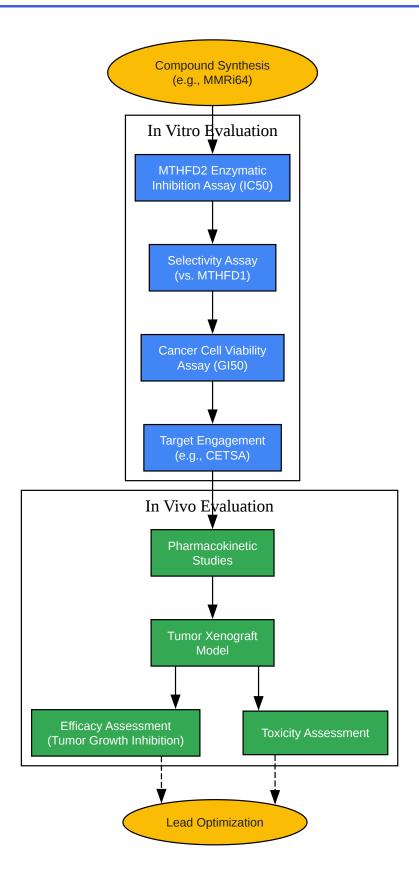
- Lyse cells in RIPA buffer and determine the protein concentration of each lysate using a BCA assay.[6]
- Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
- Block the membrane with blocking buffer for 1 hour at room temperature.[6]
- Incubate the membrane with the primary anti-MTHFD2 antibody overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Mandatory Visualizations MTHFD2 Signaling Pathway









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